![molecular formula C19H19NO2 B1581685 Dehydronuciferin CAS No. 7630-74-2](/img/structure/B1581685.png)
Dehydronuciferin
Overview
Description
Scientific Research Applications
Antioxidant and Anticancer Activity
Dehydronuciferine has been studied for its antioxidant properties, which play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells . This activity is significant in the context of anticancer research, as oxidative stress is known to contribute to the development and progression of cancer. Studies have shown that Dehydronuciferine exhibits cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent .
Acetylcholinesterase Inhibition
In the field of neurodegenerative disease research , Dehydronuciferine has been identified as a potential acetylcholinesterase inhibitor . This enzyme is a target in the treatment of Alzheimer’s disease, as its inhibition can lead to increased levels of acetylcholine in the brain, thereby improving cognitive function in patients with Alzheimer’s disease .
Anti-Obesity and Metabolic Disorders
Research has suggested that Dehydronuciferine may have applications in addressing obesity and related metabolic disorders. It has been found to influence lipid metabolism, which could make it a candidate for the development of anti-obesity drugs .
Cardiovascular Health
Dehydronuciferine’s potential effects on cardiovascular health are being explored, particularly its role in vasodilation and blood pressure regulation. These properties could be beneficial in the treatment of hypertension and other cardiovascular diseases .
Biotechnology Research
In biotechnology , Dehydronuciferine is of interest for its role in the biosynthesis of other bioactive compounds. Understanding its biosynthetic pathways can lead to the development of novel biotechnological applications, such as the production of therapeutic agents .
Industrial Applications
Dehydronuciferine has potential industrial applications in the food, pharmaceutical, and cosmetic industries. It can be used as an ingredient in health supplements, pharmaceuticals, and cosmetic products due to its bioactive properties .
Environmental Impact
While not directly an application, understanding the environmental impact of Dehydronuciferine and its derivatives is crucial. Research into its biodegradability and potential as an environmental contaminant is important for assessing its sustainability and ecological footprint .
Pharmacokinetics and Drug Development
Finally, the pharmacokinetics of Dehydronuciferine, including its absorption, distribution, metabolism, and excretion, are key areas of research. This information is vital for drug development processes, ensuring that any therapeutic agents developed are safe and effective .
Mechanism of Action
Target of Action
Dehydronuciferine primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the proper functioning of the nervous system.
Mode of Action
Dehydronuciferine interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The structure–activity relationship analysis suggests that the presence of the alkoxyl group at C1, the hydroxy group at C2 position, and the alkyl substituent at the N atom in Dehydronuciferine are favorable to the acetylcholinesterase inhibition .
Biochemical Pathways
The primary biochemical pathway affected by Dehydronuciferine is the cholinergic pathway . By inhibiting AChE, Dehydronuciferine increases the levels of acetylcholine, a key neurotransmitter in this pathway. This can lead to enhanced cholinergic transmission, affecting various physiological processes such as muscle contraction, heart rate, and memory.
Result of Action
The inhibition of AChE by Dehydronuciferine leads to an increase in acetylcholine levels, which can have various molecular and cellular effects. For instance, it can enhance neurotransmission in cholinergic neurons, potentially affecting cognitive functions . .
Safety and Hazards
properties
IUPAC Name |
15,16-dimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-20-9-8-13-11-16(21-2)19(22-3)18-14-7-5-4-6-12(14)10-15(20)17(13)18/h4-7,10-11H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGSWIBJAGBGOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1=CC4=CC=CC=C43)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801183819 | |
Record name | 5,6-Dihydro-1,2-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801183819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dehydronuciferine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033737 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Dehydronuciferine | |
CAS RN |
7630-74-2 | |
Record name | 5,6-Dihydro-1,2-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7630-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydro-1,2-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801183819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dehydronuciferine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y87HRZ3K29 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dehydronuciferine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033737 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 - 131 °C | |
Record name | Dehydronuciferine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033737 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of dehydronuciferin being identified in fermented Shenheling?
A1: Research has shown that fermenting Shenheling with Lactobacillus fermentum significantly alters its metabolic profile []. One notable change is the increased concentration of dehydronuciferin, an alkaloid, after fermentation []. This finding is significant because alkaloids often exhibit biological activities, and their increased presence in fermented Shenheling could contribute to enhanced health benefits.
Q2: How does the study link dehydronuciferin to potential health benefits?
A2: While the study itself does not directly investigate the specific effects of dehydronuciferin, it highlights its increased presence alongside other beneficial metabolites in fermented Shenheling []. The researchers observed a correlation between the increased levels of these metabolites, including dehydronuciferin, and enhanced antioxidant, anti-obesity, hypoglycemic, and antibacterial properties in the fermented product []. This suggests that dehydronuciferin, along with other altered metabolites, may contribute to the observed health benefits of fermented Shenheling.
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